

Technical Support Center: Interference of Tween 20 in Bradford Protein Assay

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Compound of Interest

Compound Name: Tween 20

Cat. No.: B1663874

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by **Tween 20** interference in the Bradford protein assay.

Troubleshooting Guide

Issue: Inaccurate or Inconsistent Protein Concentration Readings

Unexpected or variable results in your Bradford assay can often be attributed to the presence of interfering substances like **Tween 20**. Follow this guide to diagnose and resolve these issues.

1. High Background Absorbance

- Symptom: The blank (buffer with no protein) shows a high absorbance reading at 595 nm.
- Cause: **Tween 20** can interact with the Coomassie dye, causing a color change even in the absence of protein.^[1]
- Solution:
 - Prepare a proper blank: Ensure your blank contains the same concentration of **Tween 20** as your samples. This will help to subtract the background absorbance caused by the detergent.

- Check for contamination: Use clean, disposable cuvettes or microplate wells for each assay to avoid residual protein or detergent contamination.

2. Non-linear Standard Curve

- Symptom: The standard curve, plotted with known protein concentrations, is not linear.
- Cause: Higher concentrations of **Tween 20** can disrupt the linear relationship between protein concentration and absorbance.[\[2\]](#)
- Solution:
 - Dilute the sample: If your protein concentration is high enough, dilute the sample to reduce the **Tween 20** concentration to a non-interfering level (ideally $\leq 0.01\%$ for standard assays).[\[1\]](#)[\[3\]](#)
 - Include **Tween 20** in standards: Prepare your protein standards in the same buffer, including the same concentration of **Tween 20**, as your unknown samples. This can help to compensate for the interference.[\[4\]](#)

3. Low Absorbance Readings for Samples

- Symptom: Your protein samples show lower than expected absorbance values, even at concentrations that should be within the detection range of the assay.
- Cause: **Tween 20** can interfere with the binding of the Coomassie dye to the protein, leading to a reduced colorimetric response.
- Solution:
 - Remove **Tween 20**: Employ a detergent removal strategy such as dialysis, protein precipitation, or the use of detergent removal spin columns.
 - Use a detergent-compatible assay: Consider using a modified Bradford assay or an alternative protein quantification method like the Bicinchoninic Acid (BCA) assay, which is more tolerant to detergents.

Frequently Asked Questions (FAQs)

Q1: How does **Tween 20** interfere with the Bradford protein assay?

A1: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm (reddish-brown) to 595 nm (blue). **Tween 20**, a non-ionic detergent, can interfere in a few ways:

- Interaction with the dye: **Tween 20** can directly interact with the Coomassie dye, causing a color change and leading to high background absorbance.^[1]
- Interaction with the protein: The detergent can bind to proteins, potentially hindering the access of the dye to the protein's binding sites.
- Micelle formation: At concentrations above its critical micelle concentration (CMC), **Tween 20** forms micelles that can entrap the dye or protein, affecting their interaction.

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} caption: Mechanism of **Tween 20** interference in the Bradford assay.

Q2: What is the maximum concentration of **Tween 20** that is compatible with the standard Bradford assay?

A2: The tolerance of the Bradford assay to **Tween 20** is generally low. For a standard cuvette-based assay, the maximum compatible concentration is typically around 0.01%. For a microplate-based assay, the compatibility might be slightly higher, around 0.1%. It is important to note that these are general guidelines, and the exact tolerance can vary depending on the specific protein and other components in the sample buffer.

Q3: What are the methods to remove **Tween 20** from my protein sample?

A3: There are several effective methods to remove or reduce the concentration of **Tween 20** in your protein sample before performing a Bradford assay:

- **Dilution:** This is the simplest method. If your protein concentration is high, you can dilute your sample with a compatible buffer to lower the **Tween 20** concentration to an acceptable level.
[1]
- **Dialysis:** This technique involves placing the protein sample in a semi-permeable membrane bag and dialyzing it against a large volume of buffer. Small molecules like **Tween 20** will pass through the membrane, while the larger protein molecules are retained.[5][6][7]
- **Protein Precipitation:** Methods like acetone or trichloroacetic acid (TCA) precipitation can be used to precipitate the protein, leaving the detergent in the supernatant. The protein pellet is then washed and resolubilized in a compatible buffer.[8][9][10][11][12]
- **Detergent Removal Spin Columns/Resins:** Commercially available spin columns and resins are designed to bind and remove detergents from protein samples efficiently.[13][14][15][16][17]

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} caption: Workflow for removing **Tween 20** before Bradford assay.

Q4: Are there alternative protein assays that are more compatible with **Tween 20**?

A4: Yes, several other protein quantification assays are known to be more tolerant to detergents like **Tween 20**:

- **Bicinchoninic Acid (BCA) Assay:** The BCA assay is a popular alternative that is compatible with a wider range of detergents and concentrations.
- **Detergent-Compatible Bradford Assays:** Several manufacturers offer modified Bradford assay reagents that are formulated to be compatible with common detergents.
- **Lowry Assay:** The modified Lowry assay also shows better compatibility with detergents compared to the standard Bradford assay.

Data Presentation

The following table summarizes the qualitative and semi-quantitative effects of **Tween 20** on the Bradford assay based on available literature. It is important to experimentally verify the tolerance for your specific assay conditions.

Tween 20 Concentration	Expected Effect on Standard Bradford Assay	Recommendation
≤ 0.01%	Generally minimal interference. [1][3]	Acceptable for most standard assays. Always run a proper blank.
0.01% - 0.1%	Potential for increased background and non-linearity. [3]	Use with caution. Recommended to include Tween 20 in standards.
> 0.1%	Significant interference, leading to inaccurate results. [18]	Not recommended. Detergent removal is necessary.

Experimental Protocols

Standard Bradford Assay Protocol (Microplate Format)

- **Prepare Protein Standards:** Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations (e.g., 0, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL) in the same buffer as your samples. If your samples contain **Tween 20**, include the same concentration in your standards.[4]
- **Prepare Samples:** Dilute your unknown protein samples to fall within the linear range of your standard curve.
- **Assay Procedure:**
 - Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.
 - Add 250 µL of Bradford reagent to each well.
 - Mix thoroughly on a plate shaker for 30 seconds.

- Incubate at room temperature for at least 5 minutes (do not exceed 60 minutes).
- Measurement: Measure the absorbance at 595 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (0 µg/mL protein) from the absorbance of all standards and samples.
 - Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.
 - Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.[\[19\]](#)

Acetone Precipitation for Detergent Removal

This protocol is a general guideline for precipitating proteins to remove interfering substances like **Tween 20**.

- Chill Acetone: Cool the required volume of acetone to -20°C.
- Precipitation:
 - Place your protein sample in an acetone-compatible tube.
 - Add four times the sample volume of cold (-20°C) acetone to the tube.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[12\]](#)
 - Vortex the tube and incubate for 60 minutes at -20°C.[\[8\]](#)[\[9\]](#)
- Pelleting: Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[\[8\]](#)[\[9\]](#)
- Washing:
 - Carefully decant the supernatant without disturbing the protein pellet.
 - (Optional) To improve removal, you can add cold 80% acetone, vortex briefly, and centrifuge again.

- **Drying:** Allow the pellet to air-dry for about 30 minutes. Do not over-dry, as it may be difficult to redissolve.[\[8\]](#)
- **Resuspension:** Resuspend the protein pellet in a buffer that is compatible with the Bradford assay (e.g., PBS).

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} caption: Acetone precipitation workflow for detergent removal.

Dialysis for Detergent Removal

This is a general protocol for removing **Tween 20** using dialysis.

- **Prepare Dialysis Membrane:** If using dialysis tubing, cut the desired length and hydrate it in dialysis buffer according to the manufacturer's instructions.
- **Load Sample:** Load the protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
- **Seal:** Securely close both ends of the dialysis tubing with clips.
- **Dialysis:**
 - Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[\[6\]](#)
 - Stir the buffer gently on a magnetic stir plate at 4°C.
 - Allow dialysis to proceed for 2-4 hours.
- **Buffer Change:** Change the dialysis buffer and continue to dialyze for another 2-4 hours. For optimal removal, perform a third buffer change and let it dialyze overnight at 4°C.[\[5\]](#)[\[6\]](#)
- **Sample Recovery:** Carefully remove the dialysis bag from the buffer and recover the protein sample.

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